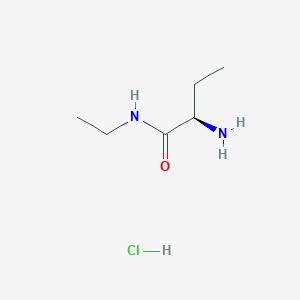
(2R)-2-Amino-N-ethylbutanamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, acidity or basicity (pH), and reactivity with other substances .作用機序
Target of Action
The primary target of (2R)-2-Amino-N-ethylbutanamide hydrochloride is the N-methyl-D-aspartate receptor (NMDAR) . This receptor is a type of ionotropic glutamate receptor, which plays a crucial role in synaptic plasticity and memory function .
Mode of Action
(2R)-2-Amino-N-ethylbutanamide hydrochloride, also known as (2R,6R)-hydroxynorketamine (HNK), acts by antagonizing NMDA receptors on GABAergic interneurons . This action disinhibits afferents to glutamatergic principal neurons and increases extracellular glutamate levels . It also seems to reduce rapid glutamate release at some synapses .
Biochemical Pathways
The compound affects the glutamatergic system, specifically the pathway involving the NMDA receptor . By antagonizing NMDA receptors, it increases extracellular glutamate levels . This action can lead to a cascade of events, including the activation of AMPA receptors and the initiation of intracellular signaling pathways .
Pharmacokinetics
It is known that the compound has a rapid onset of action and a relatively short half-life . Its bioavailability and distribution within the body are likely influenced by factors such as its lipophilicity, protein binding, and metabolism .
Result of Action
The compound’s action results in a decrease in presynaptic activity and glutamate release . This can lead to various molecular and cellular effects, including changes in synaptic plasticity and neuronal excitability . The compound’s antidepressant effects are thought to be related to these changes .
Action Environment
The action of (2R)-2-Amino-N-ethylbutanamide hydrochloride can be influenced by various environmental factors. For example, the presence of other neurotransmitters or drugs can affect the compound’s binding to its target receptor . Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .
実験室実験の利点と制限
One of the advantages of using (2R)-2-Amino-N-ethylbutanamide;hydrochloride in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer progression. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in a controlled manner to avoid any adverse effects.
将来の方向性
There are several future directions for research involving (2R)-2-Amino-N-ethylbutanamide;hydrochloride. One area of research is the development of new cancer therapies that target the signaling pathways that are inhibited by this compound. Another area of research is the development of new drugs that are based on the structure of this compound. Finally, there is a need for further research into the potential toxicity of this compound and ways to minimize any adverse effects.
合成法
The synthesis of (2R)-2-Amino-N-ethylbutanamide;hydrochloride is a complex process that involves several steps. The starting materials for the synthesis are ethyl acetoacetate and ethylamine. These two compounds are reacted together to form the intermediate compound, ethyl 2-amino-3-oxobutanoate. This intermediate is then reacted with 4-chlorobenzaldehyde to form the final product, this compound.
科学的研究の応用
(2R)-2-Amino-N-ethylbutanamide;hydrochloride is used in a variety of scientific research applications. One of the most common applications is in the study of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the activity of several key signaling pathways that are involved in cancer progression.
Safety and Hazards
特性
IUPAC Name |
(2R)-2-amino-N-ethylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-3-5(7)6(9)8-4-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFOAELYBQOTNE-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)NCC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-allyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2787054.png)


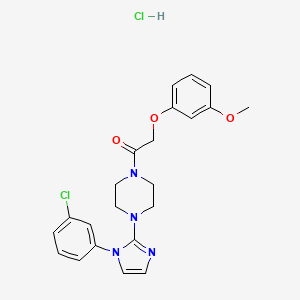

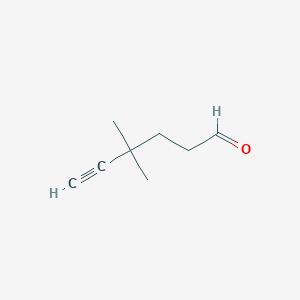
![2-Amino-2-(3-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2787064.png)
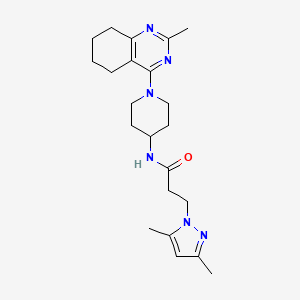
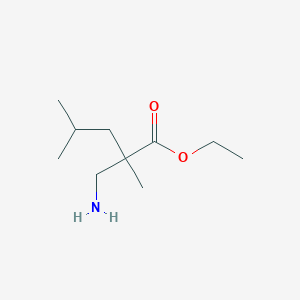
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2787069.png)
![1-(5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2787073.png)
![1-(4-Allyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-3-carbazol-9-yl-propan-2-ol](/img/structure/B2787074.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2787075.png)

